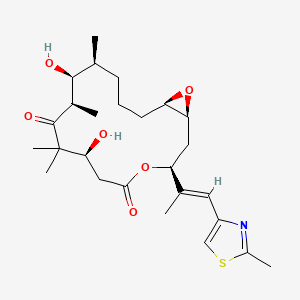
エポチロンA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Epothilone A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, epothilone A serves as a valuable lead compound for the development of new synthetic methodologies and the exploration of structure-activity relationships.
Biology: In biological research, epothilone A is used to study microtubule dynamics and the mechanisms of cell division. Its ability to stabilize microtubules makes it a useful tool for investigating cellular processes.
Medicine: Epothilone A has shown significant potential as an anticancer agent. It is particularly effective against multidrug-resistant cancer cell lines and has been evaluated in clinical trials for the treatment of various cancers, including breast cancer and prostate cancer .
Industry: In the pharmaceutical industry, epothilone A is used as a template for the development of new anticancer drugs. Its unique structure and mechanism of action have inspired the synthesis of numerous analogs and derivatives with improved therapeutic properties .
作用機序
Target of Action
Epothilone A, like other members of the epothilone class, primarily targets microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division . Epothilone A binds to the αβ-tubulin heterodimer subunit of microtubules . This binding site is shared with paclitaxel, another well-known microtubule-targeting agent .
Mode of Action
Epothilone A interacts with its target, the αβ-tubulin heterodimer, by binding to it . This binding decreases the rate of αβ-tubulin dissociation, thereby stabilizing the microtubules . Furthermore, Epothilone A has been shown to induce tubulin polymerization into microtubules even without the presence of GTP . This leads to the formation of microtubule bundles throughout the cytoplasm .
Biochemical Pathways
The principal biochemical pathway affected by Epothilone A is the microtubule function . By inhibiting this function, Epothilone A prevents cells from properly dividing . This inhibition of microtubule function is generally attributed to Epothilone A’s suppression of microtubule dynamics .
Pharmacokinetics
It is known that plasma exposures of both the conjugated and free epothilone increase in a dose-related fashion . The half-life of the conjugated epothilone is between 0.2 and 0.6 hours across dose levels .
Result of Action
The primary result of Epothilone A’s action is cytotoxicity and eventually cell apoptosis . By stabilizing microtubules and suppressing their dynamics, Epothilone A causes cell cycle arrest at the G2-M transition phase . This prevents cells from properly dividing, leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions: Epothilone A can be synthesized through various methods, including total synthesis and semi-synthesis. One notable synthetic route involves the use of a ring-closing alkyne metathesis reaction catalyzed by a molybdenum complex, followed by a Lindlar reduction to produce the desired product . This method is efficient and stereoselective, making it a popular choice for synthesizing epothilone A.
Industrial Production Methods: Industrial production of epothilone A typically involves fermentation processes using the myxobacterium Sorangium cellulosum. due to the slow growth rate and low yield of the bacterium, alternative methods such as using fungal endophytes like Aspergillus niger have been explored . These methods have shown promise in increasing the yield and feasibility of large-scale production.
化学反応の分析
Types of Reactions: Epothilone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various epothilone derivatives with modified functional groups that can exhibit enhanced anticancer activity or improved pharmacokinetic profiles .
類似化合物との比較
Epothilone B: Another member of the epothilone family with similar biological activity but slightly different chemical structure.
Paclitaxel: A well-known taxane used in cancer treatment, with a similar mechanism of action but more complex structure and solubility issues.
Docetaxel: Another taxane with similar properties to paclitaxel, used in the treatment of various cancers.
Epothilone A’s unique structure and properties make it a valuable compound for scientific research and drug development, offering potential advantages over other similar compounds in the treatment of cancer .
特性
CAS番号 |
152044-53-6 |
|---|---|
分子式 |
C26H39NO6S |
分子量 |
493.7 g/mol |
IUPAC名 |
(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20?,21-,22-,24-/m0/s1 |
InChIキー |
HESCAJZNRMSMJG-XOVLCIRJSA-N |
SMILES |
CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |
異性体SMILES |
C[C@H]1CCC[C@@H]2[C@@H](O2)CC(OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C |
正規SMILES |
CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |
外観 |
Solid powder |
Key on ui other cas no. |
152044-53-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Epothilone A; Epothilone-A; EpoA; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















